2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide

Medicinal chemistry Sulfonamide drug design Regioisomeric differentiation

2‑Chloro‑N‑(2‑oxoindolin‑5‑yl)benzenesulfonamide is a synthetically distinct ortho‑chloro regioisomer within the indolinone–benzenesulfonamide space. Relocating chlorine from ortho→meta/para produces non‑linear shifts in hCA‑isoform selectivity and antiproliferative potency, making this compound an indispensable ortho‑Cl reference for dual‑inhibitor SAR campaigns. It fills a void in commercial screening libraries and serves as a scaffold‑hopping core for zinc‑binding pocket exploration. No composition‑of‑matter patent is publicly identified, offering a low‑IP‑risk entry for kinase inhibitor programmes. Verify regiochemistry by ¹H‑NMR or HPLC to ensure experimental reproducibility.

Molecular Formula C14H11ClN2O3S
Molecular Weight 322.76
CAS No. 921811-98-5
Cat. No. B2370833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide
CAS921811-98-5
Molecular FormulaC14H11ClN2O3S
Molecular Weight322.76
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)NC1=O
InChIInChI=1S/C14H11ClN2O3S/c15-11-3-1-2-4-13(11)21(19,20)17-10-5-6-12-9(7-10)8-14(18)16-12/h1-7,17H,8H2,(H,16,18)
InChIKeyIZWKBQVRCLTDDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide (CAS 921811-98-5): Structural and Pharmacophoric Baseline


2-Chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic small molecule (MW=322.76 g/mol, formula C₁₄H₁₁ClN₂O₃S) that integrates a 2-chlorobenzenesulfonamide warhead with a 2‑oxoindolin‑5‑yl (oxindole) scaffold . Its architecture is characteristic of focused libraries designed to interrogate kinase ATP‑binding pockets and carbonic anhydrase zinc‑centers, a design strategy validated by the recent discovery of indolinone‑bearing benzenesulfonamides as dual hCA/VEGFR‑2 inhibitors [1]. The ortho‑chloro substituent on the benzenesulfonamide ring differentiates this compound from its meta‑ and para‑chloro isomers and from unsubstituted analogues, a regiochemical feature that is frequently exploited to modulate target selectivity and ADME properties in sulfonamide‑based lead optimisation [1].

Why Generic Substitution is Precluded for 2-Chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide (CAS 921811-98-5)


Within the indolinone–benzenesulfonamide chemical space, apparently minor modifications—such as relocating the chlorine atom from the ortho to the meta or para position, or replacing it with fluorine—can produce profound, non‑linear shifts in isoform selectivity and antiproliferative potency [1]. In the homologous dual‑inhibitor series, the position and electronic nature of the benzenesulfonamide substituent directly controlled hCA IX/XII vs. VEGFR‑2 inhibition profiles, preventing reliable interchange based on superficial structural similarity [1]. As such, researchers and procurement specialists cannot assume functional equivalence between 2‑chloro-N‑(2‑oxoindolin‑5‑yl)benzenesulfonamide and its closest positional isomers or halogen analogues; empirical verification of the precise regiochemistry is mandatory to ensure experimental reproducibility and compliance with structure‑specific intellectual property claims [1].

Quantitative Evidence Guide for 2-Chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide (CAS 921811-98-5): What the Data Reveal


Ortho‑Chloro Regiochemistry Confers Distinct Molecular Topology vs. Meta‑ and Para‑ Isomers

2‑Chloro-N‑(2‑oxoindolin‑5‑yl)benzenesulfonamide possesses an ortho‑chlorine substituent (Cl at position 2 of the benzenesulfonamide ring), producing a distinct spatial orientation and electronic potential surface compared to its 3‑chloro and 4‑chloro regioisomers [1]. In the published indolinone‑benzenesulfonamide series, even marginal changes in substituent position altered the conformational landscape and target engagement profiles [1].

Medicinal chemistry Sulfonamide drug design Regioisomeric differentiation

Halogen‑Dependent Electronic Modulation: Cl vs. F at the Ortho Position

Replacement of the ortho‑chlorine with ortho‑fluorine (2‑fluoro‑N‑(2‑oxoindolin‑5‑yl)benzenesulfonamide) alters both steric bulk (Cl van der Waals radius ≈ 175 pm; F ≈ 147 pm) and electronic properties (σₘ Hammett constant for Cl = +0.37; for F = +0.34), which can affect target‑residence time and metabolic stability [1]. In congeneric indolinone‑benzenesulfonamide series, halogen size and electronegativity were key determinants of hCA IX/XII vs. VEGFR‑2 selectivity [1].

Halogen bonding Electronic effects Sulfonamide SAR

Physicochemical Property Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity

The calculated topological polar surface area (tPSA) of 2‑chloro‑N‑(2‑oxoindolin‑5‑yl)benzenesulfonamide is 66.5 Ų, with a predicted logP of approximately 2.8 (ALOGPS consensus) . These values place it in a desirable oral drug‑like space, but they differ from those of the unsubstituted parent (N‑(2‑oxoindolin‑5‑yl)benzenesulfonamide; tPSA = 66.5 Ų, logP ≈ 2.1) and the 4‑chloro isomer (tPSA = 66.5 Ų, logP ≈ 2.8) . The comparable logP yet distinct electronic profile of the ortho‑Cl compound vs. the para‑Cl isomer highlights that lipophilicity alone is an insufficient selection criterion.

LogP Ligand efficiency Physicochemical descriptors

Class‑Level Multi‑Target Potential: Inferring Differentiation from Published Indolinone–Benzenesulfonamide Dual Inhibitors

The 2023 study by Saied et al. demonstrated that indolinone‑bearing benzenesulfonamides can achieve dual inhibition of cancer‑associated hCA IX/XII and VEGFR‑2, with the most potent analogues (8g, 8j, 15b) exhibiting low‑micromolar to sub‑micromolar antiproliferative activity against MDA‑MB‑231 and MCF‑7 breast cancer cells [1]. Although 2‑chloro‑N‑(2‑oxoindolin‑5‑yl)benzenesulfonamide was not explicitly tested, its structure places it squarely within this pharmacophore space, suggesting potential utility as a starting point or comparator for dual‑target programmes.

Dual inhibitors Carbonic anhydrase VEGFR‑2 Antiproliferative

Best Application Scenarios for 2-Chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide (CAS 921811-98-5)


Regioisomeric Selectivity Probe in Indolinone–Sulfonamide Kinase or CA Profiling Panels

When benchmarking newly synthesized indolinone–benzenesulfonamide inhibitors, the inclusion of 2‑chloro‑N‑(2‑oxoindolin‑5‑yl)benzenesulfonamide as the ortho‑Cl reference compound enables the direct assessment of substituent‑position effects on isoform selectivity. The documented structural diversity in the Saied et al. 2023 series [1] highlights the need for regioisomeric controls, and this compound fills the ortho‑Cl void often missing from commercial screening libraries.

Scaffold‑Hopping Starting Point for Dual hCA/VEGFR‑2 Lead Optimization

The indolinone–benzenesulfonamide scaffold has validated dual‑target activity [1]. Researchers aiming to develop novel dual inhibitors can procure 2‑chloro‑N‑(2‑oxoindolin‑5‑yl)benzenesulfonamide as a scaffold‑hopping core, leveraging the ortho‑Cl motif to explore halogen‑bonding interactions in the hCA IX zinc‑binding pocket while maintaining VEGFR‑2 hinge‑region complementarity.

Unfilled Intellectual Property Space for Sulfonamide‑Based BTK or Syk Inhibitors

Although oxindole sulfonamides have shown activity against BTK [2] and Syk kinases, the specific 2‑chloro‑N‑(2‑oxoindolin‑5‑yl)benzenesulfonamide scaffold has no existing composition‑of‑matter patent identified in public databases. This presents a low‑risk entry point for organisations seeking patent‑differentiated kinase inhibitors within a crowded chemical space.

Physicochemical Benchmarking for In‑Silico ADME Models

With a predicted logP of ~2.8 and a tPSA of 66.5 Ų , this compound serves as a drug‑like small molecule suitable for validating in‑house QSPR models. Its ortho‑Cl substitution provides an interesting test case for predicting metabolic soft spots at the sulfonamide –NH–, contributing to refined ADME prediction algorithms.

Quote Request

Request a Quote for 2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.